molecular formula C27H48O B1240540 (3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No. B1240540
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-PNIPQYGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.

Scientific Research Applications

Structural Analysis and Crystallography

  • Crystallography and Molecular Conformations : Studies have examined the crystal structure and molecular conformations of similar steroidal compounds. For example, the structure of 5,22-Stigmastadien-3β-yl p-toluenesulfonate, a compound with a similar steroidal base, was analyzed, showing different orientations of peripheral groups and E-conformation about the C=C bond in the side chain (Ketuly et al., 2010).

Biological Activities and Applications

  • Inhibitors of Androgen Biosynthesis : Androstene derivatives, with structural similarities, have been explored for their potential as inhibitors in androgen biosynthesis. This area of research is significant for understanding hormone regulation and potential therapeutic applications (Djigoué et al., 2012).

  • Cardiac Applications : Compounds like 17βH-Periplogenin isolated from plants have been studied for their cardiac properties. These studies are crucial for developing new drugs for cardiovascular diseases (Zhang et al., 2012).

  • Liver X Receptor Agonists : Research on liver X receptor (LXR) agonists using steroidal scaffolds similar to the compound has been conducted. LXRs play a crucial role in cholesterol metabolism, implicating these studies in the treatment of cardiovascular and neurodegenerative diseases (Ching, 2013).

  • Antimicrobial and Antitumor Activities : Triorganotin(IV) derivatives of sodium deoxycholate, structurally related to the compound, were synthesized and evaluated for their antimicrobial and antitumor activities. This research provides insights into developing new antimicrobial and anticancer agents (Shaheen et al., 2014).

  • Neuroinflammation Inhibition : Synthetic androstene derivatives, structurally similar to the compound, have been studied for their anti-inflammatory effects in microglial cells. These findings are significant in developing treatments for neurodegenerative diseases (Wu et al., 2015).

  • Phosphazene Derivatives Synthesis : The synthesis of phosphazene derivatives from chenodeoxycholic acid, which shares a similar steroidal structure, highlights potential applications in medicinal chemistry (Turkyilmaz & Genç, 2014).

properties

Product Name

(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

IUPAC Name

(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1

InChI Key

QYIXCDOBOSTCEI-PNIPQYGLSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

synonyms

5 alpha Cholestan 3 alpha ol
5 alpha Cholestan 3 beta ol
5 alpha-Cholestan-3 alpha-ol
5 alpha-Cholestan-3 beta-ol
5 beta Cholestan 3 beta ol
5 beta-Cholestan-3 alpha-ol
5 beta-Cholestan-3 beta-ol
beta Cholestanol
beta-Cholestan-3 beta-ol, 5
beta-Cholestanol
beta-ol, 5 beta-Cholestan-3
Cholestan 3 ol
Cholestan-3-ol
Cholestanol
Cholestanol, (3alpha, 5beta)-Isomer
Coprostanol
Coprosterol
Dihydrocholesterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
Reactant of Route 5
(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

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